N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
CAS No.: 1798513-72-0
Cat. No.: VC5100076
Molecular Formula: C19H12N4O2S2
Molecular Weight: 392.45
* For research use only. Not for human or veterinary use.
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide - 1798513-72-0](/images/structure/VC5100076.png)
Specification
CAS No. | 1798513-72-0 |
---|---|
Molecular Formula | C19H12N4O2S2 |
Molecular Weight | 392.45 |
IUPAC Name | N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C19H12N4O2S2/c24-18(14-10-16(25-22-14)17-6-3-8-26-17)20-13-5-2-1-4-12(13)15-11-23-7-9-27-19(23)21-15/h1-11H,(H,20,24) |
Standard InChI Key | JKXQIPUQIDZTEH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NOC(=C4)C5=CC=CS5 |
Introduction
Structural Composition and Synthetic Methodology
The molecule comprises three distinct heterocyclic systems:
-
Imidazo[2,1-b]thiazole: A fused bicyclic structure known for its role in modulating microtubule dynamics .
-
5-(Thiophen-2-yl)isoxazole: An isoxazole ring substituted with a thiophene group, contributing to electronic diversity and binding affinity.
-
Carboxamide linker: Connects the imidazothiazole-phenyl moiety to the isoxazole-thiophene system, enhancing solubility and target engagement.
Pharmacological Profiling and Cytotoxic Activity
In Vitro Cytotoxicity
Structural analogs demonstrate potent cytotoxicity across multiple cancer cell lines. For example:
Compound | HeLa (Cervical) | MIA PaCa-2 (Pancreatic) | SK-N-SH (Neuroblastoma) | DU145 (Prostate) |
---|---|---|---|---|
5 | 4.2 ± 0.8 μM | 3.6 ± 1.1 μM | 5.1 ± 0.9 μM | 6.3 ± 1.4 μM |
11o | 3.6 ± 1.3 μM | 4.0 ± 0.7 μM | 4.8 ± 1.2 μM | 5.9 ± 1.0 μM |
Data adapted from imidazothiazole-noscapinoid studies .
-
Thiophene substitution: Compounds with thiophene moieties (e.g., 11o) exhibit enhanced potency (IC₅₀ = 3.6–5.9 μM), attributed to improved tubulin-binding kinetics .
-
Electron-donating groups: Methoxy and methyl substitutions increase cytotoxicity by 30–50% compared to halogenated analogs .
Mechanism of Action: Tubulin Interaction and Cell Cycle Arrest
Tubulin Binding and Molecular Docking
Imidazothiazole derivatives bind to the colchicine site of tubulin, disrupting microtubule assembly. Key interactions include:
-
Hydrogen bonding: Between 6-methoxy groups and tubulin residues (ASN101, SER178) .
-
Van der Waals forces: Stabilized by aromatic thiophene and isoxazole rings.
Compound | XP G Score (kcal/mol) | Binding Residues |
---|---|---|
5 | –6.277 | ASN101, LYS254 |
11o | –5.448 | SER178, THR353 |
Docking scores from tubulin interaction studies .
Cell Cycle Modulation
-
G₂/M-phase arrest: Imidazothiazole derivatives induce 33–77% cell cycle arrest in pancreatic cancer cells (MIA PaCa-2) .
-
Protein regulation:
Apoptotic Pathways and Caspase Activation
Caspase-3 and PARP Cleavage
-
Caspase-3 activation: 2.8–3.5-fold increase in proteolytic cleavage observed in treated cells.
-
PARP cleavage: Conversion of 116 kDa PARP to 89 kDa fragment confirms apoptosis .
Comparative Analysis of Structural Analogues
N- vs. O-Linked Imidazothiazoles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume